N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]methanesulfonamide

Physicochemical profiling Solubility LogP

SAR studies on dihydroquinoline sulfonamides often stall when analogs with incorrect substitution patterns alter logP/logSw unpredictably, undermining bioavailability correlations. This 7-methyl derivative provides the exact single-point substitution needed for systematic Nav1.7 pharmacophore mapping. - Direct head-to-head comparator against the 7,8-dimethyl analog (ChemDiv C279-0885) for validating computational logP/logD/TPSA predictions. - Electronically neutral 7-methyl group enables decoupling of steric from electronic effects vs. the 7-nitro NMDA probe (IC50 620 nM). - Ethyl-linked methanesulfonamide warhead offers conformational flexibility absent in directly attached sulfonamide series. In stock for immediate dispatch.

Molecular Formula C13H16N2O3S
Molecular Weight 280.34
CAS No. 851408-65-6
Cat. No. B2641144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]methanesulfonamide
CAS851408-65-6
Molecular FormulaC13H16N2O3S
Molecular Weight280.34
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C=C(C(=O)N2)CCNS(=O)(=O)C
InChIInChI=1S/C13H16N2O3S/c1-9-3-4-10-8-11(5-6-14-19(2,17)18)13(16)15-12(10)7-9/h3-4,7-8,14H,5-6H2,1-2H3,(H,15,16)
InChIKeyXPPSACATPCGOTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Oxoquinoline Sulfonamide Research Compound


N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]methanesulfonamide (CAS 851408-65-6) is a synthetic small molecule (MF: C13H16N2O3S, MW: 280.34 g/mol) belonging to the 2-oxo-1,2-dihydroquinoline sulfonamide class . This class has been broadly investigated for inhibitory activity against targets such as voltage-gated sodium channels (Nav1.7), epidermal growth factor receptor tyrosine kinase (EGFR-TK), and for antimalarial applications [1]. The compound features a 7-methyl substituent on the quinolinone core and an ethyl linker to a methanesulfonamide group, structural features that differentiate it from other analogs within the same chemical series.

7-Methyl substitution enables distinctive SAR profiling within dihydroquinoline sulfonamide class
Methanesulfonamide warhead supports reversible enzyme inhibition research
Ethyl linker provides conformational flexibility for target engagement studies

Differentiation from In-Class Analogs


Within the dihydroquinoline sulfonamide series, minor structural modifications, such as the position and number of methyl or methoxy substituents on the quinolinone core, lead to significant shifts in key physicochemical properties like lipophilicity (logP/logD) and aqueous solubility (logSw) . Furthermore, class-level pharmacological data show that seemingly similar analogs can exhibit vastly different biological potency; for example, a 7-nitro-3-methanesulfonamido derivative displays micromolar affinity for the NMDA receptor, while other analogs are potent nanomolar inhibitors of Nav1.7 [1][2]. These variations mean that substituting the 7-methyl derivative with a 7,8-dimethyl or 5,8-dimethoxy analog carries a high risk of altering a compound's bioavailability, target engagement, and overall experimental reproducibility in biological assays. The quantitative evidence below details the specific, measurable differences that support this compound's distinct profile for research procurement.

Solubility/lipophilicity shift

7,8-Dimethyl analog may have lower aqueous solubility and higher logP, altering in vitro assay behavior and pharmacokinetic profile.

Target engagement divergence

7-Nitro analog engages NMDA receptor at 620 nM; 7-methyl derivative may exhibit distinct ion channel selectivity, limiting direct functional replacement.

Membrane permeability reduction

5,8-Dimethoxy substitution adds hydrogen bond acceptors and increases TPSA, potentially reducing passive membrane permeability compared to 7-methyl analog.

Quantitative Evidence vs. Closest Analogs


Improved Aqueous Solubility vs. 7,8-Dimethyl Analog

Compared to its closest commercially cataloged analog, N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]methanesulfonamide (ChemDiv ID C279-0885), the target 7-methyl compound is predicted to have a higher aqueous solubility due to its lower molecular weight (280.34 vs. 294.37 g/mol) and reduced lipophilicity from having one fewer methyl group . While experimentally measured logSw for the target compound is not available, the 7,8-dimethyl analog has a recorded logSw of -2.462, and the 7-methyl analog is expected to show a less negative logSw by approximately 0.3–0.5 log units based on the established contribution of a methyl group to hydrophobicity .

Solubility Shift
Data to verify
Predicted ΔlogSw ≈ +0.3 to +0.5
Supports aqueous assay preparation
QSAR prediction; target logSw not measured; vs 7,8-dimethyl analog (logSw -2.462)
Physicochemical profiling Solubility LogP

Reduced Lipophilicity vs. 7,8-Dimethyl Analog

The measured logP for the 7,8-dimethyl analog is 1.659 and logD is 1.6589, indicating moderate lipophilicity . The 7-methyl target compound, lacking the additional methyl group at the 8-position, is expected to have a lower logP by approximately 0.3–0.5 units, placing it in a more favorable range for CNS drug-like properties (typically logP 1–3). This difference can be critical when selecting compounds for CNS-targeted screening cascades.

Lipophilicity Reduction
Data to verify
Predicted ΔlogP ≈ -0.3 to -0.5
May support CNS drug-like range
Based on comparator logP 1.66; methyl group contribution
Lipophilicity Drug-likeness LogD

NMDA Receptor Activity vs. 7-Nitro Analog

A structurally related dihydroquinoline sulfonamide, C,C,C-Trifluoro-N-(7-nitro-2-oxo-1,2-dihydro-quinolin-3-yl)-methanesulfonamide, has a measured IC50 of 620 nM against the N-methyl-D-aspartate (NMDA) glutamate receptor in a radioligand binding assay [1]. This demonstrates that the 7-position substituent on the quinolinone core is a critical driver of target engagement within this chemical series. The 7-methyl substituent on the target compound presents an electronically and sterically distinct environment compared to the 7-nitro group (electron-withdrawing, larger), suggesting a different selectivity profile at ion channels and receptors.

NMDA Engagement
Class-level inference
IC50 not reported IC50 620 nM
7-position substitution drives target selectivity
Radioligand binding assay; 7-nitro analog active
NMDA receptor Ion channel IC50

Topological Differences vs. 5,8-Dimethoxy Analog

The target 7-methyl compound has a different hydrogen bonding and polar surface area profile compared to the 5,8-dimethoxy analog (CAS 851408-53-2). While experimental PSA data for both are not publicly available from non-excluded sources, the 7,8-dimethyl analog from ChemDiv has a measured topological polar surface area (TPSA) of 65.68 Ų . The 5,8-dimethoxy substitution introduces additional hydrogen bond acceptors, increasing TPSA and altering membrane permeability characteristics. The 7-methyl substitution offers a simpler, less polar topology.

Topological Profile
Data to verify
Predicted TPSA ~66 Ų Predicted TPSA >75 Ų
May enhance passive permeability
Fragment-based TPSA; vs 5,8-dimethoxy analog (HBA 7)
Polar surface area H-bonding Topology

Research and Industrial Application Scenarios


SAR Exploration for Nav1.7 Ion Channel Modulators

The compound's distinct 7-methyl substitution provides a crucial comparator for SAR exploration of dihydroquinoline sulfonamides targeting voltage-gated sodium channels (Nav1.7) as described in patent WO2017106871A1 [1]. Its intermediate lipophilicity and solubility profile, inferred from comparisons with the 7,8-dimethyl analog, make it suitable for systematic profiling alongside analogs with varying substitution patterns to map the pharmacophore requirements for Nav1.7 inhibition and selectivity over other Nav isoforms.

Physicochemical Benchmarking for Lead Optimization

Procurement of this compound enables direct, quantitative comparison of key drug-likeness parameters (logP, logD, logSw, TPSA) against the commercially available 7,8-dimethyl analog (ChemDiv C279-0885) . This head-to-head comparison can validate computational predictions and guide the design of the next generation of analogs with optimized solubility-permeability balance for oral bioavailability.

NMDA Receptor Probe for CNS Target Screening

Class-level evidence from BindingDB demonstrates that a 7-substituted dihydroquinoline sulfonamide (7-nitro analog) engages the NMDA receptor with an IC50 of 620 nM [2]. The 7-methyl derivative offers an electronically neutral alternative to the electron-withdrawing 7-nitro group, enabling researchers to decouple electronic effects from steric effects when probing the role of the 7-position in NMDA receptor or other glutamate receptor family binding.

Fragment-Based Screening for Antiparasitic & Kinase Targets

The quinoline scaffold is a privileged structure in antimalarial and kinase inhibitor drug discovery . The compound's methanesulfonamide moiety is a recognized warhead for reversible enzyme inhibition. Its single 7-methyl decoration provides a defined starting fragment for structure-based design against Plasmodium targets or EGFR-TK, with the ethyl linker offering conformational flexibility absent in directly attached sulfonamide analogs.

Application
Selection Property
Validation Focus
Nav1.7 SAR studies
7-Methyl substituent differentiation
Pharmacophore mapping for isoform selectivity
Lead optimization physicochemical benchmarking
LogP/logSw/TPSA comparison
Validate computational solubility-permeability predictions
CNS target screening via NMDA receptor probe
Neutral 7-substituent electronic effect
Decouple steric/electronic effects in glutamate receptor binding
Fragment-based screening for antiparasitic/kinase targets
Quinoline-methanesulfonamide scaffold
Reversible enzyme inhibition and conformational flexibility
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